molecular formula C20H30N2O6S B5511837 1-(ethylsulfonyl)-4-(4-phenylcyclohexyl)piperazine oxalate

1-(ethylsulfonyl)-4-(4-phenylcyclohexyl)piperazine oxalate

Cat. No. B5511837
M. Wt: 426.5 g/mol
InChI Key: ZIYXJOCHZFOEFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-(ethylsulfonyl)-4-(4-phenylcyclohexyl)piperazine derivatives involves multiple steps, including sulfonylation, cyclization, and the formation of the oxalate salt. These processes are carefully designed to introduce specific functional groups and achieve the desired molecular architecture. Similar synthesis pathways have been explored for related sulfonamide and piperazine-containing compounds, highlighting methods such as nucleophilic substitution, condensation reactions, and the use of specific catalysts for efficiency and selectivity (Borrmann et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. Studies on benzenesulfonamide compounds have shown the importance of crystal structure analysis in understanding the molecular conformation and intermolecular interactions, which are crucial for the compound's biological activity (Xiao et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can include sulfomethylation, alkylation, and the formation of sulfonamide bonds. These reactions are essential for modifying the chemical properties of the molecule, such as solubility, stability, and reactivity. For example, the sulfomethylation of piperazine has been explored as a route to introduce methanesulfonate groups, affecting the molecule's functional properties and potential as a ligand or therapeutic agent (Westrenen & Sherry, 1992).

Physical Properties Analysis

The physical properties of 1-(ethylsulfonyl)-4-(4-phenylcyclohexyl)piperazine oxalate, such as melting point, solubility, and crystal form, are influenced by its molecular structure. These properties are critical for the compound's application in drug formulation and delivery. Crystallography studies provide insights into the compound's solid-state characteristics, which are essential for predicting its behavior in physiological conditions (Berredjem et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are key to understanding the compound's potential therapeutic applications. Research on similar compounds has shown that modifications to the piperazine and sulfonamide groups can significantly impact the compound's affinity for receptors and enzymes, highlighting the role of chemical structure in determining biological activity (Park et al., 2010).

Scientific Research Applications

Chemical Synthesis and Modification

Research into the sulfomethylation of piperazine and polyazamacrocycles has shown advancements in the synthesis of mixed-side-chain macrocyclic chelates. This process, detailed by van Westrenen and Sherry (1992) in Bioconjugate Chemistry, involves the introduction of methanesulfonate groups into structures at various pH levels, leading to the formation of mono- and disubstituted products. These products serve as precursors for a range of derivatives, highlighting the compound's role in the development of novel chemical entities (J. van Westrenen & A. D. Sherry, 1992).

Pharmacological Studies

In the field of pharmacology, the compound's derivatives have been explored for their potential as antidepressants and receptor antagonists. Hvenegaard et al. (2012) investigated the metabolic pathways of Lu AA21004, a novel antidepressant, identifying key enzymes involved in its oxidative metabolism. This research, published in Drug Metabolism and Disposition, underscores the compound's significance in the development of new therapeutic agents (Mette G. Hvenegaard et al., 2012).

Borrmann et al. (2009) reported on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists in the Journal of Medicinal Chemistry. These compounds, with subnanomolar affinity and high selectivity, exemplify the application of 1-(ethylsulfonyl)-4-(4-phenylcyclohexyl)piperazine oxalate derivatives in the development of receptor-specific drugs (T. Borrmann et al., 2009).

Material Science and Crystallography

The compound's derivatives have also found applications in material science, particularly in crystallography. Berredjem et al. (2010) conducted an X-ray crystallography study on 4-phenyl-piperazine-1-sulfonamide, demonstrating its potential in elucidating structural properties of similar compounds. This research, appearing in X-ray Structure Analysis Online, highlights the compound's utility in material characterization and design (M. Berredjem et al., 2010).

properties

IUPAC Name

1-ethylsulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S.C2H2O4/c1-2-23(21,22)20-14-12-19(13-15-20)18-10-8-17(9-11-18)16-6-4-3-5-7-16;3-1(4)2(5)6/h3-7,17-18H,2,8-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYXJOCHZFOEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2CCC(CC2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethanesulfonyl-4-(4-phenyl-cyclohexyl)-piperazine

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